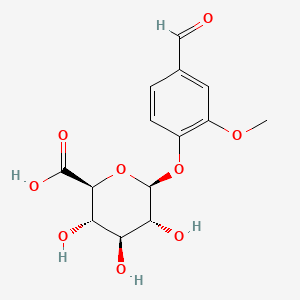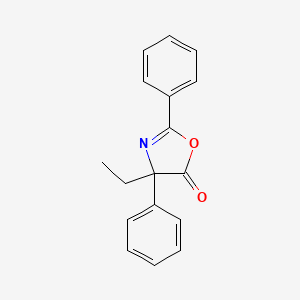
2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a dihydrobenzofuran moiety with a nitrile group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its biological effects .
Similar Compounds:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
N-(Pyridin-2-yl)amides: These compounds are known for their medicinal applications and are synthesized from similar starting materials.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyridine ring with a dihydrobenzofuran moiety and a nitrile group makes it a versatile compound in medicinal chemistry .
Propiedades
| 851777-36-1 | |
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C14H10N2O/c15-8-10-3-4-13-12(6-10)7-14(17-13)11-2-1-5-16-9-11/h1-6,9,14H,7H2 |
Clave InChI |
JYCXYHOBYUAJHH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=C(C=C2)C#N)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)


